molecular formula C25H25ClN6O4S B611989 Pilaralisib CAS No. 934526-89-3

Pilaralisib

货号 B611989
CAS 编号: 934526-89-3
分子量: 541.02
InChI 键: QINPEPAQOBZPOF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pilaralisib (also known as XL147 or SAR245408) is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K) . It has been used in trials studying the treatment of Cancer, Lymphoma, Solid Tumors, Glioblastoma, and Breast Cancer .


Molecular Structure Analysis

Pilaralisib has a molecular formula of C25H25ClN6O4S and a molecular weight of 541.02 . Its structure includes a quinoxaline ring, which is part of the pharmacophore that interacts with the ATP binding site of PI3K .


Physical And Chemical Properties Analysis

Pilaralisib has several physical and chemical properties. It has 8 hydrogen bond acceptors, 2 hydrogen bond donors, 5 rotatable bonds, a topological polar surface area of 146.38, and an XLogP of 4.95 .

科学研究应用

  1. 慢性淋巴细胞白血病(CLL)和淋巴瘤的治疗:Pilaralisib已经在患有CLL或复发/难治性淋巴瘤的患者中进行了安全性、药代动力学和疗效评估。它表现出可接受的安全性概况,并在这些患者中显示出初步的临床活性 (Brown et al., 2015)

  2. 实体肿瘤或淋巴瘤患者:另一项研究旨在确定Pilaralisib片剂在晚期实体肿瘤或复发/难治性淋巴瘤患者中的推荐II期剂量。该研究发现了推荐剂量,并指出Pilaralisib的安全性与已知的安全概况一致 (Bechter et al., 2016)

  3. 乳腺癌治疗:Pilaralisib还与来曲唑联合研究,用于激素受体阳性、HER2阴性、转移性乳腺癌。该组合与可接受的安全性概况相关联,并在内分泌治疗耐药性乳腺癌中显示出有限的疗效 (Blackwell et al., 2015)

  4. 子宫内膜癌:一项II期研究调查了Pilaralisib在晚期或复发性子宫内膜癌中的疗效和安全性。在这种情况下,它显示出最小的抗肿瘤活性和可接受的安全性概况 (Matulonis et al., 2015)

  5. 转移性乳腺癌:在转移性HER2阳性乳腺癌中,Pilaralisib与曲妥珠单抗或曲妥珠单抗加紫杉醇联合使用具有可接受的安全性概况,并在紫杉醇组中显示出临床活性 (Tolaney et al., 2014)

  6. 与厄洛替尼联合用于实体肿瘤:一项研究评估了Pilaralisib与厄洛替尼联合用于患有晚期实体肿瘤的患者。该组合具有有限的抗肿瘤活性,并且安全性结果类似于单药Pilaralisib的研究 (Soria et al., 2015)

  7. 光动力疗法在癌症治疗中的应用:Pilaralisib还被探索作为光动力疗法(PDT)中的潜在光敏剂,显示出这种新颖应用的潜力 (Hayashida et al., 2016)

安全和危害

Pilaralisib is toxic and can cause harm if swallowed. It can also cause damage to organs through prolonged or repeated exposure . It’s recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes .

属性

IUPAC Name

2-amino-N-[3-[[3-(2-chloro-5-methoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25ClN6O4S/c1-25(2,27)24(33)28-15-7-6-8-17(13-15)37(34,35)32-23-22(29-19-9-4-5-10-20(19)30-23)31-21-14-16(36-3)11-12-18(21)26/h4-14H,27H2,1-3H3,(H,28,33)(H,29,31)(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINPEPAQOBZPOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=C(C=CC(=C4)OC)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25ClN6O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701025731
Record name 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pilaralisib is an orally available small molecule that selectively inhibits the activity of phosphoinositide-3 kinase (PI3K). Activation of PI3K is a frequent event in human tumors, promoting tumor cell growth, survival, and resistance to chemotherapy and radiotherapy. Inactivation of PI3K has been shown to inhibit growth and induce apoptosis (programmed cell death) in tumor cells.
Record name Pilaralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Pilaralisib

CAS RN

934526-89-3
Record name Pilaralisib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934526-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pilaralisib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0934526893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pilaralisib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11772
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Amino-N-(3-(N-(3-((2-chloro-5-methoxyphenyl)amino)quinoxalin-2-yl)sulfamoyl)phenyl)-2-methylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701025731
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 934526-89-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PILARALISIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60ES45KTMK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
464
Citations
G Edelman, J Rodon, J Lager, C Castell, J Jiang… - The …, 2018 - academic.oup.com
Lessons Learned A phase I study of the pan‐class I phosphoinositide 3‐kinase inhibitor pilaralisib (in capsule formulation) in advanced solid tumors established the maximum tolerated …
Number of citations: 13 academic.oup.com
JR Brown, MS Davids, J Rodon, P Abrisqueta… - Clinical Cancer …, 2015 - AACR
… ) and recommended phase II dose of the pilaralisib capsule formation was 600 mg administered … , and efficacy of pilaralisib in an expansion cohort of the phase I study of pilaralisib, in …
Number of citations: 69 aacrjournals.org
JC Soria, P LoRusso, R Bahleda, J Lager, L Liu… - The …, 2015 - academic.oup.com
… Pilaralisib PK结果与既往研究一致,提示厄洛替尼对pilaralisib药代动力学无影响.药效动力学分析… Pilaralisib联合厄洛替尼抗肿瘤活性有限.安全性结果与最近pilaralisib或其他PI3K抑制剂单药…
Number of citations: 34 academic.oup.com
U Matulonis, I Vergote, F Backes, LP Martin… - Gynecologic …, 2015 - Elsevier
… This study evaluated the efficacy and safety of the PI3K inhibitor pilaralisib (… Pilaralisib has shown antitumor activity in preclinical tumor models [23]. In a Phase I trial, pilaralisib has …
Number of citations: 109 www.sciencedirect.com
J Wheler, D Mutch, J Lager, C Castell, L Liu… - The …, 2017 - academic.oup.com
… The pan‐class I PI3K inhibitor pilaralisib showed preliminary antitumor activity in a … of pilaralisib capsules as 600 mg QD. This study aimed to determine the safety and MTD of pilaralisib …
Number of citations: 23 academic.oup.com
S Tolaney, H Burris, E Gartner, IA Mayer… - Breast cancer research …, 2015 - Springer
… patients were treated with pilaralisib tablets plus trastuzumab in Arm 1 (pilaralisib 200 mg [n … treated with pilaralisib tablets plus trastuzumab and paclitaxel in Arm 2 (pilaralisib 200 mg [n …
Number of citations: 61 link.springer.com
K Blackwell, H Burris, P Gomez, N Lynn Henry… - Breast cancer research …, 2015 - Springer
… Pilaralisib showed clinical activity as monotherapy in a phase I study in solid … of pilaralisib in capsule formulation was established at 600 mg once daily (QD) [19]. The MTD for pilaralisib …
Number of citations: 26 link.springer.com
R Mishra, H Patel, S Alanazi, MK Kilroy… - International Journal of …, 2021 - mdpi.com
… with Merrimack Pharmaceuticals, Pilaralisib was tested with MM-… tested the clinical efficacy of Pilaralisib with MSC1936369B, an … , respectively, investigated Pilaralisib as monotherapy in …
Number of citations: 115 www.mdpi.com
OE Bechter, H Dumez, J Costermans, K Punie… - Cancer chemotherapy …, 2016 - Springer
Purpose Pilaralisib (SAR245408), a pan-class I PI3K inhibitor, has been investigated in Phase I/II trials in several solid tumors and lymphomas in capsule and tablet formulations of …
Number of citations: 6 link.springer.com
SI Khan, MY Anwar, A Rafae, A Khan, AI Khan, S Aamir… - Blood, 2020 - Elsevier
… Twenty studies used a selective PI3K inhibitor including voxtalisib, pilaralisib, umbralisib, duvelisib, idelalisib, copanlisib, buparlisib, and parsaclisib. The pooled overall response rate (…
Number of citations: 0 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。